molecular formula C16H16N2O4 B11833769 (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid CAS No. 32667-89-3

(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid

Cat. No.: B11833769
CAS No.: 32667-89-3
M. Wt: 300.31 g/mol
InChI Key: MDBKOWLNEJOEAD-ZDUSSCGKSA-N
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Description

(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid is a synthetically designed amino acid derivative of interest in chemical biology and medicinal chemistry research. Its structure features a naphthalene moiety, a common pharmacophore known to facilitate interactions with hydrophobic pockets in protein targets . This compound serves as a valuable building block for the synthesis of more complex peptides or as a potential precursor in the development of enzyme inhibitors. Researchers utilize such specialized amino acids in the study of protein-protein interactions, receptor-ligand binding, and as molecular probes in biophysical assays. The naphthalene group may also impart fluorescent properties, making this compound a candidate for use in fluorescence-based sensing and imaging applications. Like other non-canonical amino acids, it can be applied in Genetic Code Expansion (GCE) techniques to probe protein structure and function in live cells with high spatial and temporal precision . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

32667-89-3

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2S)-4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H16N2O4/c17-14(19)9-13(16(21)22)18-15(20)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2,(H2,17,19)(H,18,20)(H,21,22)/t13-/m0/s1

InChI Key

MDBKOWLNEJOEAD-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Pathway

This method begins with naphthalen-1-yl acetic acid as the starting material. The synthesis proceeds via:

  • Activation of the carboxyl group using carbonyldiimidazole (CDI) in dichloromethane (DCM) at 0–5°C.

  • Coupling with an amino acid derivative (e.g., L-aspartic acid β-tert-butyl ester) under anhydrous conditions.

  • Deprotection and oxidation to introduce the 4-oxobutanoic acid moiety.

Key Data (Search Result):

StepReagents/ConditionsYieldPurification
1CDI, DCM, 0°C, 2 h85%Filtration
2L-Aspartic acid derivative, DCM, 24 h72%Silica gel chromatography (Hexane:EtOAc = 3:1)
3TFA/H<sub>2</sub>O (95:5), 4 h68%Lyophilization

Mechanistic Insights

  • CDI forms an active acyl imidazole intermediate, enhancing nucleophilic attack by the amino group.

  • Stereochemical control is achieved using L-configured aspartic acid derivatives.

Method 2: Enantioselective Synthesis via Chiral Resolution

Fractional Crystallization with Chiral Acids

Racemic mixtures of the compound are resolved using chiral carboxylic acids such as (+)-2,3-dibenzoyl-D-tartaric acid (Search Result).

Experimental Protocol:

  • Formation of diastereomeric salts : Mix racemic compound with chiral acid in ethanol.

  • Crystallization : Selective precipitation of the (S)-enantiomer salt at −20°C.

  • Liberation : Treat with aqueous NaOH to recover the free (S)-enantiomer.

ParameterValue
SolventEthanol
Temperature−20°C
Enantiomeric Excess (ee)>99%
Overall Yield41%

Advantages

  • High enantiopurity suitable for pharmaceutical applications.

  • Scalable for industrial production.

Method 3: Solid-Phase Peptide Synthesis (SPPS)

Procedure Overview

SPPS enables modular assembly of the target molecule on a resin (Search Result):

  • Resin loading : Fmoc-protected aspartic acid anchored to Wang resin.

  • Coupling of naphthalen-1-yl acetyl group : HATU/DIPEA in DMF.

  • Deprotection and cleavage : TFA/water/triisopropylsilane (95:2.5:2.5).

Performance Metrics:

StepReagentsTimeYield
Resin loadingFmoc-Asp(OtBu)-OH, DIC/HOBt2 h92%
Acetylation2-(Naphthalen-1-yl)acetic acid, HATU4 h78%
CleavageTFA/H<sub>2</sub>O/TIS2 h85%

Limitations

  • High reagent costs.

  • Requires specialized equipment for automated synthesis.

Method 4: Reductive Amination Strategy

Reaction Sequence

  • Formation of keto-amide : React 2-(naphthalen-1-yl)acetamide with ethyl 4-oxobut-2-enoate.

  • Enantioselective reduction : Use (R)-BINAP-modified ruthenium catalyst for asymmetric hydrogenation.

  • Hydrolysis : Convert ester to carboxylic acid with LiOH.

Optimization Data (Search Result):

StepCatalystSolventee (%)Yield (%)
ReductionRu-(R)-BINAPMeOH9476
HydrolysisLiOHTHF/H<sub>2</sub>O89

Critical Analysis

  • Superior stereocontrol compared to resolution methods.

  • Requires inert atmosphere for catalyst stability.

Comparative Analysis of Methods

MethodKey AdvantageKey LimitationTypical Yield
Stepwise CondensationCost-effectiveModerate ee (85–90%)68%
Chiral ResolutionHigh ee (>99%)Low overall yield41%
SPPSModularityHigh cost78%
Reductive AminationScalabilityCatalyst sensitivity76%

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the oxo group to a hydroxyl group.

    Substitution: The amino and acetamido groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl acetic acid derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block in the synthesis of bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological properties. Research has demonstrated its potential in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but offer improved stability and bioavailability.

Case Study: Peptidomimetics Development

A study focused on synthesizing dipeptides involving (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid showed promising results in enhancing the activity against specific biological targets. The incorporation of this compound into peptide sequences resulted in improved binding affinities and biological activities compared to traditional peptides .

Neuropharmacology

Given its structural similarity to neurotransmitters, this compound has been investigated for its potential neuropharmacological effects. It may influence neurotransmitter systems, particularly those involving glutamate, which is crucial for synaptic plasticity and cognitive functions.

Research Findings

Research indicated that derivatives of (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid could enhance glutamate uptake in neuronal cells, suggesting possible applications in treating neurodegenerative diseases where glutamate signaling is disrupted .

Anticancer Research

The compound's ability to interact with various biological pathways positions it as a candidate for anticancer drug development. Its derivatives have been studied for their potential to inhibit tumor growth and metastasis.

Case Study: Antitumor Activity

In vitro studies demonstrated that certain derivatives of (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid exhibited cytotoxic effects on cancer cell lines. These findings support further investigation into its mechanism of action and therapeutic efficacy in cancer treatment .

Structural Biology

The unique conformation of (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid allows it to serve as a useful tool in structural biology studies. It can be utilized in the design of inhibitors targeting specific proteins or enzymes involved in disease processes.

Application Example

The compound has been employed to design inhibitors for enzymes implicated in inflammatory responses, showcasing its versatility as a lead compound in drug discovery efforts aimed at inflammatory diseases .

Mechanism of Action

The mechanism of action for (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • The naphthalen-1-yl group introduces significant hydrophobicity, likely reducing aqueous solubility compared to amino- or acetamido-substituted analogs .
  • The 4-amino-4-oxobutanoic acid backbone is conserved across analogs, suggesting shared hydrogen-bonding or enzymatic recognition motifs.

Metabolic Stability

  • (S)-2-Acetamido-4-amino-4-oxobutanoic acid (HY-W016798) is an endogenous metabolite, indicating susceptibility to enzymatic processing . The naphthalen-1-yl substituent in the target compound may confer resistance to metabolic degradation due to steric hindrance.

Target Engagement

  • The naphthalene moiety may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in peptide-based structures with aromatic side chains (e.g., ’s S.17 compound, which employs naphthalene derivatives for antibody-like targeting) .

Solubility and Stability

  • The naphthalen-1-yl group likely reduces aqueous solubility, necessitating formulation adjustments (e.g., DMSO cosolvents) compared to more polar analogs .

Biological Activity

(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer treatment. This compound's structure suggests it may interact with various biological pathways, including neurotransmitter modulation and enzyme inhibition.

Chemical Structure

The compound can be represented structurally as follows:

 S 4 Amino 2 2 naphthalen 1 yl acetamido 4 oxobutanoic acid\text{ S 4 Amino 2 2 naphthalen 1 yl acetamido 4 oxobutanoic acid}

This structure features an amino group, a naphthalene moiety, and a keto group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid exhibits several biological activities:

  • Neuropharmacological Effects : The compound is believed to influence neurotransmitter systems, particularly GABAergic pathways. GABA (gamma-aminobutyric acid) is a key inhibitory neurotransmitter in the central nervous system. Studies have shown that compounds with similar structures can act as GABA transaminase inhibitors, leading to increased GABA levels and potential therapeutic effects in epilepsy and anxiety disorders.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. The presence of the naphthalene ring is hypothesized to play a role in the cytotoxicity observed against tumorigenic cells.
  • Enzyme Inhibition : The compound's structure allows it to potentially inhibit enzymes involved in metabolic pathways, including those related to fatty acid synthesis and amino acid metabolism.

Case Studies

  • GABAergic Activity : A study investigated the effects of similar compounds on GABA levels in neuronal cultures. Results indicated that the inhibition of GABA transaminase led to a significant increase in GABA concentrations, suggesting potential applications in treating neurological disorders .
  • Antitumor Activity : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
  • Metabolic Pathway Inhibition : Research focusing on fatty acid synthase (FASN) inhibitors highlighted the role of similar structural analogs in reducing lipid synthesis in cancer cells, thereby impairing tumor growth .

Data Table: Biological Activities

Activity TypeMechanism/EffectReference
NeuropharmacologicalGABA transaminase inhibition
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of fatty acid synthase

Q & A

Q. Key factors affecting yield :

  • Solvent polarity and temperature during coupling (e.g., DMF at 0–25°C minimizes side reactions) .
  • Stoichiometric ratios of coupling agents to prevent incomplete activation of carboxylic acids .

Advanced: How can crystallographic data discrepancies be resolved during structural determination of this compound?

Answer:
Discrepancies in X-ray diffraction data (e.g., twinning or poor resolution) can be addressed using:

  • SHELX suite : SHELXL for refining high-resolution data and SHELXD for phase problem resolution in ambiguous cases .
  • Validation tools : Rfree analysis and electron density maps to assess model accuracy. For enantiomeric purity, Flack parameter refinement is critical .
  • Complementary techniques : Pairing crystallography with NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) to confirm stereochemistry when diffraction data is insufficient .

Basic: What spectroscopic methods are optimal for characterizing functional groups and stereochemistry?

Answer:

  • NMR :
    • <sup>1</sup>H NMR: Peaks at δ 7.2–8.5 ppm confirm naphthalene protons; amide protons appear at δ 6.5–8.0 ppm .
    • <sup>13</sup>C NMR: Carbonyl groups (C=O) resonate at δ 170–180 ppm .
  • IR Spectroscopy : Stretching vibrations for amide (1650 cm<sup>-1</sup>) and carboxylic acid (2500–3300 cm<sup>-1</sup>) groups .
  • Circular Dichroism (CD) : Verifies the (S)-configuration by comparing optical rotation with known standards .

Advanced: How should researchers address contradictory biological activity data in studies involving this compound?

Answer:
Contradictions often arise from:

  • Experimental variability : Differences in cell lines, assay protocols, or compound purity. Standardize assays using QC-validated batches (e.g., ≥95% purity by HPLC) .
  • Mechanistic ambiguity : Use structure-activity relationship (SAR) studies to isolate the naphthalene moiety’s role in binding (e.g., π-π stacking vs. hydrophobic interactions) .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with in vitro results .

Basic: What challenges arise in achieving enantiomeric purity, and how can they be mitigated?

Answer:

  • Racemization during synthesis : Occurs under basic conditions or prolonged heating. Mitigate by using low temperatures (<0°C) and short reaction times for amide coupling .
  • Chiral resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers, followed by CD analysis for confirmation .

Advanced: How can computational modeling enhance the study of this compound’s interactions with biological targets?

Answer:

  • Docking simulations : Predict binding modes with enzymes (e.g., proteases) by aligning the naphthalene group with hydrophobic pockets .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the oxobutanoic acid and catalytic residues) .
  • QM/MM studies : Elucidate reaction mechanisms, such as enzyme inhibition, by calculating energy barriers for covalent adduct formation .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Store at -20°C under inert gas (Ar/N2) to prevent oxidation of the naphthalene ring .
  • Lyophilize and store in amber vials to avoid photodegradation .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin-based formulations to improve aqueous solubility without aggregation .

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